2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde , which precisely defines the positions of its substituents on the benzene ring. The numbering begins at the aldehyde group (position 1), with bromine at position 2, chlorine at position 4, and the trifluoromethyl (-CF₃) group at position 6. The structural formula is represented as:
$$
\text{O=CC}6\text{H}2(\text{Br})(\text{Cl})(\text{CF}_3)-1,2,4,6
$$
The SMILES notation for this compound is O=CC1=C(C(=C(C(=C1Br)Cl)C(F)(F)F)) , which encodes the connectivity of atoms and functional groups.
Alternative Chemical Names and Registry Numbers
This compound is also recognized by its CAS registry number 2090960-99-7 , a unique identifier for chemical substances. Alternative names include:
- 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde
- Benzaldehyde, 2-bromo-4-chloro-6-(trifluoromethyl)-
Other related isomers, such as 2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde (CAS 1415130-43-6), exist but differ in substituent positions.
Molecular Formula and Weight Analysis
The molecular formula of 2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is C₈H₃BrClF₃O , derived from the benzene ring (C₆H₅), aldehyde group (-CHO), and substituents (Br, Cl, CF₃). The molecular weight is 287.46 g/mol , calculated as follows:
- Carbon (C): 8 × 12.01 = 96.08
- Hydrogen (H): 3 × 1.01 = 3.03
- Bromine (Br): 1 × 79.90 = 79.90
- Chlorine (Cl): 1 × 35.45 = 35.45
- Fluorine (F): 3 × 19.00 = 57.00
- Oxygen (O): 1 × 16.00 = 16.00
Total : 96.08 + 3.03 + 79.90 + 35.45 + 57.00 + 16.00 = 287.46 g/mol .
Properties
Molecular Formula |
C8H3BrClF3O |
|---|---|
Molecular Weight |
287.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H |
InChI Key |
AXYSXJBYTOTWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Selective Fluoridation of Dichlorotoluene Derivatives (Related to Trifluoromethylbenzaldehydes)
A patented method for preparing 2-(trifluoromethyl)benzaldehyde intermediates involves hydrolyzing 2-(trifluoromethyl)dichlorotoluene under the catalysis of C1-C4 linear chain saturated monobasic fatty acids and their alkali metal salts at 150–190 °C and 0.3–0.78 MPa pressure. This process yields high purity aldehydes suitable for further functionalization.
Selective fluoridation is carried out by reacting 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride in the presence of antimony halides catalysts (e.g., antimony pentachloride or trifluoride) at 60–110 °C and 1.0–5.0 MPa pressure. The molar ratio of hydrogen fluoride to substrate ranges from 2 to 6, optimizing fluorination selectivity and yield.
Halogenation and Formylation of Substituted Benzene Rings
The preparation of halogenated benzaldehydes such as 2-bromo-6-fluorobenzaldehyde provides a useful analog for understanding the synthesis of 2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde. A typical method involves:
- Bromination of a fluorobenzene derivative under controlled conditions using bromine or hydrogen bromide in organic solvents like dichloromethane or chloroform.
- Subsequent formylation via oxidation or Vilsmeier-Haack reaction to introduce the aldehyde group.
- Purification by aqueous washes, drying agents (e.g., sodium sulfate), and silica gel chromatography to achieve high purity.
This method’s parameters, such as solvent choice, temperature control, and workup procedures, are critical to obtaining the desired halogenated aldehyde with minimal side products.
- The hydrolysis and selective fluoridation method offers a cost-effective, environmentally friendly route with high yield and purity, suitable for industrial-scale synthesis of trifluoromethyl-substituted benzaldehydes.
- Halogenation strategies adapted from related benzaldehydes demonstrate that controlling reagent stoichiometry and reaction environment is crucial to obtaining 2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde without undesirable polyhalogenation or side reactions.
- The use of antimony halides as catalysts in fluoridation steps enhances selectivity and reaction rates, which can be translated to other halogenation steps involving bromine and chlorine.
- Purification techniques such as silica gel chromatography and aqueous workups are essential to isolate the target aldehyde in high purity, which is critical for its application in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-chloro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its derivatives are utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates .
Biological Studies
In biological research, this compound is employed to study enzyme-catalyzed reactions and as a probe in biochemical assays. It interacts with various enzymes and proteins, facilitating the formation of complex molecules essential for understanding cellular processes.
Case Study: Enzyme Interactions
Research indicates that 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde can act as a substrate for aldehyde dehydrogenase, catalyzing the oxidation of aldehydes to carboxylic acids. This interaction is vital for detoxifying aldehydes in biological systems.
Pharmaceutical Development
The compound has been investigated for its potential use in developing new drugs targeting specific enzymes or receptors. Its unique substituents can modulate biological activity, making it a candidate for treating various diseases, including cancer and inflammatory conditions .
Therapeutic Potential:
- Cancer Treatment: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth .
- Anti-inflammatory Applications: The compound's derivatives are being explored as potential anti-inflammatory agents due to their ability to modulate immune responses .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in inhibiting specific enzymes or modulating receptor functions .
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
| Compound Name | CAS Number | Substituents (Position) | Functional Group | Key Electronic Effects |
|---|---|---|---|---|
| 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde | - | Br (2), Cl (4), -CF₃ (6) | Aldehyde | Strong electron-withdrawing (-CF₃, halogens) |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | -CH₂Br (4) | Aldehyde | Moderate electron-withdrawing (-CH₂Br) |
| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1472104-49-6 | Br (4), F (2), -OH (6) | Aldehyde | Electron-withdrawing (Br, F) and donating (-OH) |
| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | Cl (2), -OCF₃ (5) | Acid chloride | Strong electron-withdrawing (-OCF₃, Cl) |
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl group in the target compound provides stronger electron withdrawal than -CH₂Br (in 4-(bromomethyl)benzaldehyde) or -OCF₃ (in 2-chloro-5-(trifluoromethoxy)benzoyl chloride), increasing the electrophilicity of the aldehyde group .
- Functional group reactivity: The aldehyde group in the target compound is more reactive toward nucleophilic addition than the acid chloride in 2-chloro-5-(trifluoromethoxy)benzoyl chloride, which undergoes hydrolysis or aminolysis more readily .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Solubility Trends |
|---|---|---|---|
| 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde | 292.46 | ~3.2 | Low aqueous solubility due to -CF₃ and halogens |
| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 233.01 | ~1.8 | Higher polarity due to -OH; soluble in polar solvents |
| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 277.08 | ~2.5 | Moderate solubility in organic solvents |
Key Findings :
- The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.2) compared to hydroxylated analogs (logP ~1.8) .
- Solubility : Hydroxy or methoxy substituents (e.g., in 4-bromo-2-fluoro-6-hydroxybenzaldehyde) enhance aqueous solubility, whereas halogenated derivatives like the target compound are more soluble in organic solvents .
Biological Activity
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is an organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring both bromine and trifluoromethyl groups, suggests unique interactions with biological systems, making it a subject of interest in drug discovery and development.
The molecular formula of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is C8H3BrClF3O. Its molecular weight is approximately 295.46 g/mol. The presence of halogen substituents enhances the compound's lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various cancer cell lines:
- Cell Lines Tested : A-549 (lung cancer), HeLa (cervical cancer).
- Methodology : MTT assay was employed to determine cell viability.
- Results : Compounds similar to 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde derivative | A-549 | 50 | |
| 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde derivative | HeLa | 45 |
Antimicrobial Activity
The antimicrobial potential of compounds related to 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde has also been investigated. Studies indicate that these compounds can exhibit activity against multidrug-resistant strains of bacteria:
- Target Organisms : Staphylococcus aureus, Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Values were reported between 4–8 µg/mL, showcasing moderate antibacterial activity .
Molecular docking studies suggest that 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde and its derivatives interact with key proteins involved in cancer cell signaling pathways. For example, docking against extracellular signal-regulated kinase (ERK2) and fibroblast growth factor receptor (FGFR2) revealed strong binding affinities, supporting the hypothesis that these interactions may inhibit tumor growth .
Safety and Toxicological Profile
The safety profile of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde has been assessed through various toxicity studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
